3'-Bromo-3-(4-chlorophenyl)propiophenone
CAS No.: 898787-85-4
Cat. No.: VC2111237
Molecular Formula: C15H12BrClO
Molecular Weight: 323.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898787-85-4 |
---|---|
Molecular Formula | C15H12BrClO |
Molecular Weight | 323.61 g/mol |
IUPAC Name | 1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one |
Standard InChI | InChI=1S/C15H12BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 |
Standard InChI Key | NTWAIIRQOGACPF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
3'-Bromo-3-(4-chlorophenyl)propiophenone belongs to the halogenated propiophenone family, characterized by a propiophenone backbone with halogen substitutions. The compound features a bromine atom at the meta (3') position of one phenyl ring and a chlorine atom at the para (4) position of another phenyl ring attached to the carbon at position 3 of the propiophenone structure.
Structural Configuration
The molecular structure consists of a propiophenone backbone (C₉H₁₀O) with halogen substitutions. Unlike other similar compounds such as 4'-Bromo-3-(4-chlorophenyl)propiophenone which has the bromine at the para position of the phenyl ring, this compound specifically has the bromine at the meta position, creating distinct electronic and steric properties.
Physical and Chemical Properties
Based on the properties of similar halogenated propiophenones, the following characteristics can be inferred for 3'-Bromo-3-(4-chlorophenyl)propiophenone:
Property | Value | Notes |
---|---|---|
Molecular Formula | C₁₅H₁₂BrClO | Comparable to related compounds |
Molecular Weight | ~323.61 g/mol | Calculated based on atomic weights |
Physical State | Solid | At room temperature |
Density | ~1.4-1.5 g/cm³ | Estimated from similar compounds |
Boiling Point | ~430-435°C | At standard pressure, estimated |
Melting Point | 85-95°C | Approximate range |
LogP | ~4.8-5.0 | Indicating high lipophilicity |
Solubility | Poorly soluble in water, soluble in organic solvents | Characteristic of halogenated aromatics |
The presence of halogen atoms increases the compound's lipophilicity compared to non-halogenated propiophenones, affecting its solubility profile and potential for membrane permeability in biological systems .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3'-Bromo-3-(4-chlorophenyl)propiophenone can be accomplished through several methods, drawing from established protocols for similar halogenated derivatives.
Friedel-Crafts Acylation
Similar to other propiophenone derivatives, a primary synthetic pathway likely involves Friedel-Crafts acylation, where a 3-bromobenzene is reacted with 3-(4-chlorophenyl)propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) .
Bromination of 3-(4-chlorophenyl)propiophenone
Another viable approach involves the selective bromination of 3-(4-chlorophenyl)propiophenone using bromine or N-bromosuccinimide (NBS) with a regioselective catalyst to direct bromination to the meta position .
Reaction Conditions
Based on synthetic methods for similar compounds, the reaction conditions typically involve:
Parameter | Conditions | Purpose |
---|---|---|
Temperature | 0-25°C for initial reaction, potential heating to 50-80°C | Control reaction rate and selectivity |
Solvents | Dichloromethane, chloroform, or carbon disulfide | Facilitate reaction and solubilize reagents |
Catalysts | AlCl₃, FeBr₃, or other Lewis acids | Promote electrophilic aromatic substitution |
Reaction Time | 2-8 hours | Allow for complete conversion |
Purification | Recrystallization from ethanol/hexane mixtures | Achieve high purity |
The strategic use of protecting groups and careful control of reaction conditions are essential to achieve regioselectivity, ensuring bromination occurs specifically at the meta position .
Chemical Reactivity and Transformations
Functional Group Reactivity
3'-Bromo-3-(4-chlorophenyl)propiophenone contains several reactive sites that can participate in various chemical transformations:
Carbonyl Group Reactions
The ketone functionality can undergo typical carbonyl reactions including:
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Reduction to secondary alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
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Condensation reactions with amines or hydrazines to form imines or hydrazones
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Wittig reactions to form alkenes
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Aldol reactions with other carbonyl compounds
Halogen-Centered Reactivity
The bromine and chlorine atoms serve as potential sites for substitution reactions:
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Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)
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Nucleophilic aromatic substitution, particularly at the bromine position
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Halogen-metal exchange reactions with organolithium or Grignard reagents
Synthetic Applications
The compound's multifunctional nature makes it valuable in the synthesis of:
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Complex heterocyclic compounds
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Pharmaceutical intermediates
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Modified chalcones and flavonoids
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Functionalized materials for specialty applications
The presence of both bromine and chlorine atoms provides selective reactivity, with the bromine typically being more reactive in metal-catalyzed coupling reactions .
Biological Activity and Applications
Antimicrobial Activity
Halogenated propiophenones often exhibit antimicrobial properties against various bacteria and fungi. The presence of both bromine and chlorine atoms may enhance these properties through increased lipophilicity and specific interactions with microbial targets.
Anti-inflammatory Effects
Related compounds have shown potential anti-inflammatory activities through inhibition of key inflammatory mediators and pathways. The specific halogen substitution pattern may influence the compound's binding affinity to relevant targets.
Research Applications
The compound has potential applications in:
Research Field | Application |
---|---|
Medicinal Chemistry | As a scaffold for developing bioactive compounds |
Enzyme Inhibition Studies | Investigating structure-activity relationships |
Organic Synthesis | As an intermediate for complex molecules |
Material Science | Component in specialized polymers or materials |
Structure-Activity Relationships
Effect of Halogen Positioning
The specific positioning of the bromine at the 3' position and chlorine at the 4 position creates a unique electronic distribution that affects the compound's:
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Reactivity profile
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Binding affinity to biological targets
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Physicochemical properties
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Metabolic stability
Comparison with Related Compounds
When compared to similar halogenated propiophenones, specific structural differences lead to distinct properties:
These structural variations significantly impact chemical behavior, biological activity, and synthetic utility.
Analytical Characterization
Spectroscopic Properties
Expected spectroscopic characteristics for 3'-Bromo-3-(4-chlorophenyl)propiophenone include:
Nuclear Magnetic Resonance (NMR)
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¹H NMR would show characteristic signals for aromatic protons with specific splitting patterns influenced by the halogen substitutions
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¹³C NMR would reveal carbonyl carbon signal around 198-200 ppm, with aromatic carbons showing characteristic shifts influenced by halogen substituents
Infrared Spectroscopy (IR)
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Strong carbonyl absorption at approximately 1680-1700 cm⁻¹
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C-Br stretching bands at 500-600 cm⁻¹
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C-Cl stretching bands at 600-800 cm⁻¹
Mass Spectrometry
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Molecular ion peaks showing characteristic isotope patterns for bromine and chlorine
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Fragment ions corresponding to cleavage of C-C bonds adjacent to the carbonyl group
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for separation and quantification would likely utilize:
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Reversed-phase columns for HPLC
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Non-polar stationary phases for GC
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UV detection at 254-280 nm
Current Research and Future Directions
Emerging Applications
Current research on halogenated propiophenones suggests potential emerging applications for 3'-Bromo-3-(4-chlorophenyl)propiophenone:
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Development of selective enzyme inhibitors
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Design of protein-protein interaction modulators
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Creation of photoreactive probes for biological studies
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Exploration as building blocks for advanced materials
Synthesis Optimization
Ongoing efforts to improve synthetic routes may focus on:
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Green chemistry approaches with reduced environmental impact
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Catalyst development for enhanced regioselectivity
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Flow chemistry methods for scalable production
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Enzymatic or biocatalytic approaches
Aspect | Recommendation |
---|---|
Personal Protective Equipment | Gloves, lab coat, safety glasses, and adequate ventilation |
Storage | Cool, dry location in tightly sealed containers away from incompatible materials |
Disposal | As hazardous waste according to local regulations |
Spill Management | Absorption with inert material, avoiding dust formation |
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